molecular formula C9H7ClO4 B8767584 7-Methoxy-2H-1,3-benzodioxole-5-carbonyl chloride CAS No. 76015-47-9

7-Methoxy-2H-1,3-benzodioxole-5-carbonyl chloride

Cat. No. B8767584
CAS RN: 76015-47-9
M. Wt: 214.60 g/mol
InChI Key: FOIIGBZKBPCMII-UHFFFAOYSA-N
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Patent
US08524744B2

Procedure details

3,4-Methylenedioxy-5-methoxybenzoic acid (39.23 g, 0.2 mol) was dissolved in dry benzene, thionyl chloride 47.6 g (28.8 ml, 0.4 mol) was added under stirring, the resulting solution was refluxed for 15 hr, then the solvent and excessive thionyl chloride were removed by distillation under reduced pressure to give pure 3,4-methylenedioxy-5-methoxy-benzoyl chloride.
Quantity
39.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
28.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:12][C:11]2[C:10]([O:13][CH3:14])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=2[O:2]1.S(Cl)([Cl:17])=O>C1C=CC=CC=1>[CH2:1]1[O:12][C:11]2[C:10]([O:13][CH3:14])=[CH:9][C:5]([C:6]([Cl:17])=[O:7])=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
39.23 g
Type
reactant
Smiles
C1OC=2C=C(C(=O)O)C=C(C2O1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
28.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 15 hr
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the solvent and excessive thionyl chloride were removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C(=O)Cl)C=C(C2O1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.